molecular formula C13H8Cl2N2O3 B2442654 3,5-dichloro-N-(3-nitrophenyl)benzenecarboxamide CAS No. 478048-22-5

3,5-dichloro-N-(3-nitrophenyl)benzenecarboxamide

Cat. No. B2442654
CAS RN: 478048-22-5
M. Wt: 311.12
InChI Key: OTQZRVRTAXYJII-UHFFFAOYSA-N
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Description

3,5-dichloro-N-(3-nitrophenyl)benzenecarboxamide, also known as DCP-C-NP, is a chemical compound that belongs to the class of amide derivatives. It has a molecular formula of C13H8Cl2N2O3 and a molecular weight of 311.12 .

Scientific Research Applications

Synthesis of Dichlorobenzamide Derivatives

The compound is used in the synthesis of dichlorobenzamide derivatives . These derivatives are synthesized from reactions of arylamine compounds with 3,5-dichlorobenzoyl chloride, which is prepared from 3,5-dichlorobenzonitrile .

Crystallography Research

The compound is used in crystallography research. The structures of some dichlorobenzamide derivatives, including “3,5-dichloro-N-(3-nitrophenyl)benzamide”, were established by X-ray crystallography .

Biological Activity

Some analogous derivatives of the compound showed their biological activity, such as antitumoral and anticonvulsive activities .

Chemical Industry

Arylamines, which are used in the synthesis of “3,5-dichloro-N-(3-nitrophenyl)benzamide”, are versatile organic chemical materials. Their derivatives exhibit wide applications in the fields of medicines, industry, and biology .

Synthesis of Isothiazole Carboxamides

The compound “3,5-dichlorobenzoyl chloride”, which is used in the synthesis of “3,5-dichloro-N-(3-nitrophenyl)benzamide”, is an important substrate in the syntheses of various benzamide derivatives. For example, it was reported that isothiazole-5-carboxylic acid derivatives were treated with thionyl chloride to give carboxylic chloride, which reacted with a series of arylamines to afford isothiazole carboxamides .

Hydrogen Bond Research

Only two structural derivatives, such as 2,6-dichloro-N-(4-chlorophenyl)benzamide and N-(2,4-dichlorophenyl)-2-nitrobenzamide, have been confirmed by single-crystal X-ray crystallography, showing relatively stable N‒H⋯O hydrogen bonds . This suggests that “3,5-dichloro-N-(3-nitrophenyl)benzamide” could potentially be used in research related to hydrogen bonding.

Mechanism of Action

Target of Action

It is known that benzamide derivatives, to which this compound belongs, have a wide range of biological activities . They can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of Action

It is known that benzamide derivatives interact with their targets, leading to various changes . The specific interactions and resulting changes would depend on the specific target and the biochemical context.

Biochemical Pathways

Benzamide derivatives are known to affect a wide range of biological activities . The specific pathways and their downstream effects would depend on the specific target and the biochemical context.

Result of Action

Benzamide derivatives are known to have a wide range of biological activities . The specific effects would depend on the specific target and the biochemical context.

properties

IUPAC Name

3,5-dichloro-N-(3-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2N2O3/c14-9-4-8(5-10(15)6-9)13(18)16-11-2-1-3-12(7-11)17(19)20/h1-7H,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTQZRVRTAXYJII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dichloro-N-(3-nitrophenyl)benzenecarboxamide

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